molecular formula C17H19NO6S B12129091 1-(2-Oxo-2H-chromene-6-sulfonyl)-piperidine-4-carboxylic acid ethyl ester

1-(2-Oxo-2H-chromene-6-sulfonyl)-piperidine-4-carboxylic acid ethyl ester

Cat. No.: B12129091
M. Wt: 365.4 g/mol
InChI Key: MHIACCDLRGIIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Oxo-2H-chromene-6-sulfonyl)-piperidine-4-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxo-2H-chromene-6-sulfonyl)-piperidine-4-carboxylic acid ethyl ester typically involves multiple steps. One common method includes the reaction of 2-Oxo-2H-chromene-6-sulfonyl chloride with piperidine-4-carboxylic acid ethyl ester under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Oxo-2H-chromene-6-sulfonyl)-piperidine-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides .

Scientific Research Applications

1-(2-Oxo-2H-chromene-6-sulfonyl)-piperidine-4-carboxylic acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2H-chromene-6-sulfonyl)-piperidine-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit protein farnesyltransferase, an enzyme involved in the post-translational modification of proteins, thereby affecting cell signaling pathways .

Comparison with Similar Compounds

  • 2-Oxo-2H-chromene-6-sulfonyl chloride
  • 2-Thioxo-2H-chromene-6-sulfonic acid p-tolyl ester
  • 3-Ethyl-2-oxo-2H-chromene-6-sulfonyl chloride

Uniqueness: 1-(2-Oxo-2H-chromene-6-sulfonyl)-piperidine-4-carboxylic acid ethyl ester stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its piperidine moiety, in particular, enhances its potential as a pharmacologically active compound .

Properties

Molecular Formula

C17H19NO6S

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 1-(2-oxochromen-6-yl)sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C17H19NO6S/c1-2-23-17(20)12-7-9-18(10-8-12)25(21,22)14-4-5-15-13(11-14)3-6-16(19)24-15/h3-6,11-12H,2,7-10H2,1H3

InChI Key

MHIACCDLRGIIKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3

Origin of Product

United States

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